Bromohydrin pyrophosphate

Description

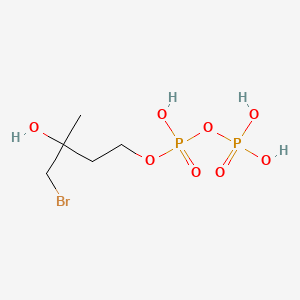

Structure

3D Structure

Properties

CAS No. |

303102-05-8 |

|---|---|

Molecular Formula |

C5H13BrO8P2 |

Molecular Weight |

343 g/mol |

IUPAC Name |

(4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H13BrO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10) |

InChI Key |

YKAYCWPQDPILSA-UHFFFAOYSA-N |

SMILES |

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |

Canonical SMILES |

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O |

Synonyms |

bromohydrin pyrophosphate |

Origin of Product |

United States |

Foundational & Exploratory

Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Vγ9Vδ2 T Cell Agonist for Cancer Immunotherapy

Abstract

Bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen, has emerged as a significant immuno-oncology candidate due to its potent and selective activation of Vγ9Vδ2 T cells. This technical guide provides a comprehensive overview of BrHPP, including its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for the expansion and functional assessment of Vγ9Vδ2 T cells stimulated by BrHPP are provided, alongside a thorough analysis of the signaling pathways involved. Quantitative data from key studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer immunotherapies.

Introduction

Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the innate immune response to infection and malignancy.[1][2][3] Unlike conventional αβ T cells, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens that accumulate in metabolically stressed or transformed cells, in a major histocompatibility complex (MHC)-independent manner.[1] This unique recognition mechanism makes them an attractive target for cancer immunotherapy.

This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[4] It has been shown to be a potent activator of this T cell subset, leading to their proliferation, cytokine production, and cytotoxic activity against various tumor cells.[2][5] BrHPP has been investigated in clinical trials, often in combination with interleukin-2 (B1167480) (IL-2), to enhance the expansion and effector functions of Vγ9Vδ2 T cells in cancer patients.[5][6]

Mechanism of Action

BrHPP activates Vγ9Vδ2 T cells through a T cell receptor (TCR)-dependent mechanism that involves the butyrophilin 3A1 (BTN3A1) molecule expressed on target cells.[7][8] The binding of BrHPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 TCR.[9] This interaction triggers a downstream signaling cascade within the T cell, leading to its activation.

Signaling Pathway

The activation of the Vγ9Vδ2 T cell receptor by the BrHPP-BTN3A1 complex initiates a signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling events include the phosphorylation of ZAP70, which in turn activates downstream pathways involving PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.[7] This cascade culminates in the transcriptional activation of genes responsible for cytokine production, proliferation, and cytotoxicity.

Quantitative Data

BrHPP is a highly potent activator of Vγ9Vδ2 T cells, with activity observed at nanomolar concentrations.[5] Clinical studies have provided quantitative data on its safety and efficacy, particularly in combination with IL-2.

Preclinical Potency

| Parameter | Value | Reference |

| EC50 for Vγ9Vδ2 T cell activation | Nanomolar range | [5] |

Phase I Clinical Trial Data (BrHPP + IL-2 in Solid Tumors)

| Parameter | Data | Reference |

| Number of Patients | 28 | [6] |

| Tumor Types | Various solid tumors | [6] |

| BrHPP Dose Escalation | 200 to 1,800 mg/m² | [6] |

| IL-2 Dose | 1 MIU/m² (days 1-7) | [6] |

| Maximum Tolerated Dose (MTD) | Not reached at 1,500 mg/m² | [5] |

| Dose-Limiting Toxicities (DLTs) at 1,800 mg/m² | Grade 3 fever (1 patient), Grade 3 hypotension (1 patient) | [6] |

| Common Adverse Events (lower doses) | Mild fever, chills, abdominal pain | [6] |

| Vγ9Vδ2 T cell Amplification | Dose-dependent, requires IL-2 co-administration | [6] |

Experimental Protocols

Chemical Synthesis of this compound (BrHPP)

The synthesis of BrHPP can be achieved through a multi-step process, a general scheme of which is presented below. This process typically involves the bromination of a suitable precursor followed by pyrophosphorylation.

A detailed, step-by-step protocol for the synthesis of BrHPP is beyond the scope of this guide but can be found in the cited literature.[4] The process requires expertise in organic and phosphorus chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

Ex Vivo Expansion of Vγ9Vδ2 T Cells with BrHPP and IL-2

This protocol describes a method for the robust expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-glutamine

-

Penicillin-Streptomycin

-

This compound (BrHPP)

-

Recombinant human Interleukin-2 (rhIL-2)

-

Human PBMCs

Procedure:

-

Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin).

-

Add BrHPP to a final concentration of 3 µM.[10]

-

Add rhIL-2 to a final concentration of 100 IU/mL.[10]

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

After 4 days of culture, supplement the cells with an additional 300 IU/mL of rhIL-2.[10]

-

Continue the culture for a total of 14-21 days, monitoring cell proliferation and the percentage of Vγ9Vδ2 T cells by flow cytometry every 3-4 days.

-

At the end of the culture period, the purity of Vγ9Vδ2 T cells can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Cultures with a purity of >90% are typically used for downstream applications.[10]

Vγ9Vδ2 T Cell-Mediated Cytotoxicity Assay

This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells)

-

Tumor cell line (target cells)

-

Complete RPMI-1640 medium

-

Sodium chromate (B82759) (⁵¹Cr)

-

Fetal Bovine Serum (FBS)

-

Triton X-100 (1% solution)

-

96-well U-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Harvest target cells and resuspend them at 1 x 10^7 cells/mL in complete medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.

-

Wash the labeled target cells three times with a large volume of medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL in complete medium.

-

-

Cytotoxicity Assay:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).

-

Prepare effector cell suspensions at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Add 100 µL of the effector cell suspensions to the wells containing the target cells.

-

Controls:

-

Spontaneous release: Add 100 µL of medium only to target cells.

-

Maximum release: Add 100 µL of 1% Triton X-100 to target cells.

-

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of ⁵¹Cr Release:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

This compound is a potent synthetic phosphoantigen that holds significant promise for cancer immunotherapy through the activation of Vγ9Vδ2 T cells. Its well-defined mechanism of action, demonstrated preclinical efficacy, and manageable safety profile in early clinical trials make it a compelling candidate for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of BrHPP and Vγ9Vδ2 T cell-based therapies. Further research is warranted to optimize dosing regimens, explore combination therapies, and identify patient populations most likely to benefit from this innovative immunotherapeutic approach.

References

- 1. Sensing of Pyrophosphate Metabolites by Vγ9Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Vγ9vδ2 T lymphocytes in infectious diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

- 9. Mapping the extracellular molecular architecture of the pAg-signaling complex with α-Butyrophilin antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Systems Pharmacology Approaches for Immuno‐Oncology: Adding Virtual Patients to the Development Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromohydrin Pyrophosphate (BrHPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of Bromohydrin Pyrophosphate (BrHPP), a potent synthetic phosphoantigen. It is designed to serve as a core resource for researchers and professionals involved in immunology, oncology, and drug development.

Core Concepts

This compound (BrHPP), chemically known as (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate, is a synthetic structural analog of non-peptidic phosphoantigens derived from microbes.[1] It is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells, which play a crucial role in the immune surveillance of both infected and malignant cells.[2][3] Unlike natural phosphoantigens that are often scarce, BrHPP can be chemically synthesized in gram amounts, is highly stable in aqueous solutions, and is readily detectable, making it a valuable tool for research and potential therapeutic applications.[1][2][4]

Structure and Chemical Properties

BrHPP is an organobromine compound featuring a pyrophosphate group attached to a bromohydrin alkyl chain.[1] Its structure allows it to mimic natural phosphoantigens and interact with the immune system.

Chemical Structure

The chemical structure of this compound is as follows:

-

Molecular Formula: C₅H₁₃BrO₈P₂[1]

-

IUPAC Name: (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 343.00 g/mol | [1] |

| Monoisotopic Mass | 341.92690 Da | [1] |

| Topological Polar Surface Area | 134 Ų | [1] |

| Formal Charge | -2 | [1] |

| Stability | High stability in aqueous solutions; can be stored for several months without degradation. | [2][4] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available, but noted to be soluble for biological assays. |

Biological Activity and Signaling Pathway

BrHPP is a potent immuno-stimulator, primarily acting on Vγ9Vδ2 T cells. Its biological effects are concentration-dependent, with nanomolar concentrations sufficient to trigger robust effector responses.[1][2][4]

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a complex process initiated by the recognition of this phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule. The proposed signaling pathway is as follows:

-

Intracellular Recognition: BrHPP enters the target cell and binds to the intracellular B30.2 domain of the BTN3A1 protein.

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule.

-

TCR Engagement: The conformational change in BTN3A1 is transmitted to its extracellular domain, which then interacts with the Vγ9Vδ2 T cell receptor (TCR).

-

T Cell Activation: This interaction triggers a signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.

This activation results in a range of effector functions, including proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxicity against target cells.[2]

Quantitative Biological Data

BrHPP exhibits potent biological activity at nanomolar concentrations. The following table summarizes key quantitative data from the literature.

| Biological Effect | Cell Type | EC₅₀ | Reference |

| Early Metabolic Activation (Extracellular Acidification) | γδ T cells | ~25-50 nM | [4] |

| Cytokine Release (IFN-γ, TNF-α) | Cultured γδ T cells | ~10-100 nM | [4] |

| In vitro T cell proliferation | Patient PBMCs | 3 µM (used concentration) | [2][5] |

| Cytotoxicity | Vγ9Vδ2 T cells against neuroblastoma cells | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and biological characterization of BrHPP.

Chemical Synthesis of this compound

The following protocol is adapted from Espinosa et al. (2001).[4]

Materials:

-

3-methyl-3-butene-1-ol

-

Tosyl chloride

-

4-(N,N-dimethylamino-) pyridine (B92270)

-

Anhydrous dichloromethane (B109758)

-

Hexane

-

Diethyl ether

-

Pentane

-

Ethyl acetate

-

Tris(tetrabutylammonium) hydrogen pyrophosphate

-

Anhydrous acetonitrile

-

Bromine

-

Dionex OnGuard-Ag cartridges

-

DOWEX 50WX8–200 (Na⁺ form)

Procedure:

-

Tosylation of 3-methyl-3-butene-1-ol:

-

Dissolve tosyl chloride and 4-(N,N-dimethylamino-) pyridine in anhydrous dichloromethane in a three-necked flask cooled in an ice bath.

-

Slowly add a solution of 3-methyl-3-butene-1-ol in anhydrous dichloromethane.

-

Monitor the reaction by silica gel TLC (pentane/ethyl acetate, 85:15 v/v).

-

After completion, precipitate the mixture by dilution in hexane, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by liquid chromatography on silica gel (pentane/ethyl acetate, 85:15 v/v) to yield 3-methyl-3-butene-1-yl-tosylate.

-

-

Pyrophosphorylation:

-

Dissolve 3-methyl-3-butene-1-yl-tosylate and tris(tetrabutylammonium) hydrogen pyrophosphate in anhydrous acetonitrile.

-

Stir the mixture at room temperature and monitor by TLC.

-

After completion, concentrate the mixture under reduced pressure.

-

-

Bromination:

-

Dissolve the pyrophosphoester product in water.

-

Slowly add a stoichiometric amount of bromine in water.

-

Stir the reaction mixture until the bromine color disappears.

-

-

Purification:

-

Lyophilize the reaction mixture.

-

Dissolve the residue in water and pass it through Dionex OnGuard-Ag cartridges to remove bromides.

-

Elute the product through a column of DOWEX 50WX8–200 (Na⁺ form) with water to obtain the sodium salt of BrHPP.

-

Perform final purification by HPLC on a C18 column.

-

Lyophilize the pure fractions to obtain BrHPP as a white amorphous powder.

-

Vγ9Vδ2 T Cell Proliferation Assay

This protocol outlines a method to assess the proliferation of Vγ9Vδ2 T cells in response to BrHPP.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

This compound (BrHPP) stock solution.

-

Recombinant human Interleukin-2 (IL-2).

-

FACS buffer (PBS with 5% FCS).

-

Anti-TCRVδ2-FITC and anti-CD3-PE antibodies.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Stimulate the cells with BrHPP at the desired concentration (e.g., 3 µM).[2][5]

-

After 24 hours, add IL-2 to a final concentration of 200-300 IU/mL.[5][7]

-

Replenish IL-2 every 2-3 days.

-

At desired time points (e.g., day 7, 14, 21), harvest the cells.

-

Stain the cells with anti-TCRVδ2-FITC and anti-CD3-PE antibodies for 30 minutes at 4°C.

-

Wash the cells with FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage and number of Vγ9Vδ2 T cells (CD3⁺Vδ2⁺).

Vγ9Vδ2 T Cell Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic potential of BrHPP-activated Vγ9Vδ2 T cells against tumor target cells.

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells).

-

Tumor cell line (target cells, e.g., Daudi, Raji, or neuroblastoma cells).[2][6]

-

Complete RPMI-1640 medium.

-

Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release).

-

Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays).

Procedure (using ⁵¹Cr release assay):

-

Label the target tumor cells with ⁵¹Cr for 1 hour at 37°C.

-

Wash the labeled target cells three times to remove excess ⁵¹Cr.

-

Plate the labeled target cells in a 96-well U-bottom plate.

-

Add the BrHPP-expanded Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

-

Incubate the co-culture for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release: target cells with medium only.

-

Maximum release: target cells with a lysis agent (e.g., Triton X-100).

-

Conclusion

This compound is a powerful and versatile tool for studying and manipulating the human Vγ9Vδ2 T cell response. Its synthetic accessibility, stability, and potent biological activity make it a valuable compound for basic research in immunology and for the development of novel immunotherapies for cancer and infectious diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this exciting field.

References

- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antitumor activity of human Vγ9Vδ2 T cells is impaired by TGF-β through significant phenotype, transcriptomic and metabolic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bromohydrin Pyrophosphate (BrHPP): A Technical Guide for Researchers

An in-depth exploration of the seminal phosphoantigen, from its chemical synthesis to its potent activation of Vγ9Vδ2 T cells, for applications in immunotherapy and drug development.

Introduction

Bromohydrin pyrophosphate (BrHPP) has emerged as a significant synthetic phosphoantigen, pivotal in the study and therapeutic application of human γδ T cells. These unconventional T lymphocytes, particularly the Vγ9Vδ2 subset, play a crucial role in the immune response to microbial infections and malignancy. Unlike conventional αβ T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells are activated by small, non-peptidic phosphorylated molecules known as phosphoantigens. The discovery of BrHPP provided a stable and potent tool to unravel the mechanisms of Vγ9Vδ2 T cell activation and to explore their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of BrHPP, tailored for researchers, scientists, and drug development professionals.

Discovery of a Potent Synthetic Phosphoantigen

Small phosphorylated metabolites produced by mycobacteria were first identified as potent stimulators of human γδ T lymphocytes. However, the low abundance of these natural phosphoantigens limited their therapeutic and research applications. This challenge prompted the development of synthetic analogues that could mimic the biological properties of the natural ligands.

In 2001, Espinosa and colleagues reported the chemical synthesis and biological activity of a novel phosphorylated bromohydrin, this compound (BrHPP).[1][2] This synthetic analogue was found to be a potent stimulator of human Vγ9Vδ2 T cells, active at nanomolar concentrations, similar to natural phosphoantigens.[3] A key advantage of BrHPP is that it can be produced in gram amounts and exhibits high stability in aqueous solutions, overcoming the limitations of its natural counterparts.[1][4]

Chemical Synthesis of this compound

The synthesis of BrHPP is a multi-step process that can be performed on a gram scale. The following protocol is based on the seminal work by Espinosa et al. (2001).

Experimental Protocol: Synthesis of BrHPP

Materials and Reagents:

-

Tris(tetra-n-butylammonium) hydrogenopyrophosphate

-

Acetonitrile (B52724) (anhydrous)

-

Dowex 50WX8 cation exchange resin

-

Tetra-n-butylammonium hydroxide (B78521)

-

Ammonium (B1175870) hydroxide

-

Deionized water

-

Molecular sieves

Procedure:

-

Preparation of Tris(tetra-n-butylammonium) hydrogenopyrophosphate:

-

Dissolve disodium (B8443419) dihydrogen pyrophosphate in deionized water and adjust the pH to 9 with ammonium hydroxide.

-

Pass the solution through a Dowex 50WX8 cation exchange column (H+ form).

-

Neutralize the eluate to pH 7.3 with tetra-n-butylammonium hydroxide and lyophilize.

-

The resulting hygroscopic powder is solubilized in anhydrous acetonitrile and dried by repeated evaporation under reduced pressure to yield Tris(tetra-n-butylammonium) hydrogenopyrophosphate. Store under anhydrous conditions.[2]

-

-

Synthesis of this compound:

-

In a flask under a dry, inert atmosphere (e.g., argon), dissolve Tris(tetra-n-butylammonium) hydrogenopyrophosphate in anhydrous acetonitrile.

-

Add 3-bromo-1-propanol to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a suitable analytical technique such as thin-layer chromatography or 31P NMR spectroscopy.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

-

Purification of BrHPP:

-

The crude product is purified by anion exchange chromatography.

-

The column is eluted with a gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).

-

Fractions containing BrHPP are identified by an appropriate method, such as a colorimetric assay for phosphate (B84403) or by 31P NMR.

-

The purified fractions are pooled, and the buffer is removed by lyophilization to yield BrHPP as a stable salt.

-

Characterization:

-

The structure and purity of the synthesized BrHPP should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P NMR) and mass spectrometry (MS).

Experimental Workflow for BrHPP Synthesis

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound (BrHPP).

Biological Activity and Mechanism of Action

BrHPP is a potent activator of human Vγ9Vδ2 T cells, triggering a range of effector functions including proliferation, cytokine production, and cytotoxicity against tumor cells.

Quantitative Data on Vγ9Vδ2 T Cell Activation

The biological activity of BrHPP has been quantified in numerous studies. The following tables summarize key quantitative data on the effects of BrHPP on Vγ9Vδ2 T cells.

| Parameter | Value | Cell Type | Reference(s) |

| EC50 (Activation) | Nanomolar (nM) range | Human Vγ9Vδ2 T cells | [3] |

| Proliferation | 50-fold expansion from baseline (21 days) | Human Vγ9Vδ2 T cells from neuroblastoma patients | [5] |

| Cytotoxicity | Lysis of autologous primary tumor cells | Human Vγ9Vδ2 T cells | [5] |

Table 1: Bioactivity of this compound (BrHPP) on Vγ9Vδ2 T Cells.

| Cytokine | Effect of BrHPP Treatment | Cell Type | Reference(s) |

| IFN-γ | Increased production upon stimulation | Human Vγ9Vδ2 T cells | [3][6] |

| TNF-α | Increased production upon stimulation | Human Vγ9Vδ2 T cells | [3][7] |

Table 2: Cytokine Production by Vγ9Vδ2 T Cells in Response to BrHPP.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a complex process that involves the Vγ9Vδ2 T cell receptor (TCR) and members of the Butyrophilin (BTN) family of molecules, specifically BTN3A1 (also known as CD277).[8][9][10]

The current model suggests that BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1. This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR.[11][12][13] This interaction is further stabilized by the involvement of another butyrophilin family member, BTN2A1.[11][12] This trimolecular complex formation triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation.

Signaling Pathway of BrHPP-mediated Vγ9Vδ2 T Cell Activation

Caption: The signaling pathway initiated by BrHPP, leading to the activation of Vγ9Vδ2 T cells.

Applications in Research and Drug Development

The availability of a stable and potent synthetic phosphoantigen like BrHPP has been instrumental in advancing our understanding of γδ T cell biology. It has facilitated numerous in vitro and in vivo studies investigating the role of these cells in immunity and disease.

In the context of drug development, BrHPP has been investigated as a therapeutic agent for cancer immunotherapy. Clinical trials have explored its use, both as a single agent and in combination with other therapies like Interleukin-2 (IL-2), to expand and activate Vγ9Vδ2 T cells in cancer patients.[3][14] These studies have demonstrated the potential of BrHPP to induce a potent anti-tumor immune response.

Conclusion

The discovery and chemical synthesis of this compound represent a significant milestone in the field of γδ T cell immunology. As a potent and stable synthetic phosphoantigen, BrHPP has provided an invaluable tool for researchers and a promising candidate for cancer immunotherapy. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting area, ultimately paving the way for novel therapeutic strategies that harness the power of the human immune system.

References

- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key implication of CD277/butyrophilin-3 (BTN3A) in cellular stress sensing by a major human γδ T-cell subset - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]

- 11. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mapping the extracellular molecular architecture of the pAg-signaling complex with α-Butyrophilin antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromohydrin Pyrophosphate (BrHPP) and Vγ9Vδ2 T Cells: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human Vγ9Vδ2 T cells are a subset of γδ T lymphocytes that play a crucial role in immune surveillance against microbial infections and tumors.[1] They are uniquely activated by small, non-peptidic phosphorylated molecules known as phosphoantigens (PAgs).[2] Bromohydrin pyrophosphate (BrHPP) is a potent synthetic PAg that mimics the biological activity of natural phosphoantigens and activates Vγ9Vδ2 T cells at nanomolar concentrations.[3][4] This document provides an in-depth technical overview of the molecular mechanisms underpinning BrHPP-mediated activation of Vγ9Vδ2 T cells, detailing the "inside-out" signaling model, downstream signal transduction, cellular effector functions, and relevant experimental protocols.

The Core Mechanism: "Inside-Out" Signaling in a Target Cell

The activation of Vγ9Vδ2 T cells by BrHPP is not a direct interaction. Instead, it is a complex process that requires the presence of a target cell (e.g., a tumor cell or antigen-presenting cell) and is mediated by the butyrophilin (BTN) family of transmembrane proteins. The process is termed "inside-out" signaling, where an intracellular binding event triggers a conformational change that is transmitted to the extracellular domain, leading to T cell receptor (TCR) recognition.[5][6][7]

Intracellular Sensing of BrHPP

The canonical model begins with BrHPP entering the target cell's cytoplasm.[8][9] Once inside, BrHPP directly interacts with the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule.[6][10][11] Recent groundbreaking research has revealed that PAgs, including BrHPP, function as a "molecular glue." They promote the formation of a heteromeric association between the intracellular domains of BTN3A1 and the structurally similar butyrophilin, BTN2A1.[6][12] X-ray crystallography has shown that the PAg molecule is positioned at the center of the BTN3A1-BTN2A1 interface, directly mediating their interaction.[12]

The Role of RhoB GTPase

The activation process is further modulated by the small GTPase, RhoB. The accumulation of phosphoantigens within the target cell induces the activation of RhoB and its redistribution from the nucleus to the plasma membrane.[13][14] At the membrane, RhoB can directly interact with BTN3A1.[8][13] This interaction is associated with cytoskeletal changes that stabilize BTN3A1 in the membrane, contributing to the subsequent conformational changes required for T cell activation.[13][15]

Extracellular Conformational Change and TCR Recognition

The PAg-glued binding of the intracellular domains of BTN3A1 and BTN2A1 induces a critical conformational change that propagates through the transmembrane domains to the extracellular domains of BTN3A1.[5][11][13] This alteration renders the BTN3A1/BTN2A1 complex recognizable by the Vγ9Vδ2 T cell receptor.[8][16] This "outside" signaling, measured by single-cell force microscopy, shows that PAg binding doubles the binding force between a γδ T cell and a target cell.[7] The Vγ9Vδ2 TCR then engages this altered BTN complex on the target cell surface, initiating the T cell activation cascade.

Downstream TCR Signaling and T Cell Activation

Engagement of the Vγ9Vδ2 TCR with the PAg-induced BTN3A1/BTN2A1 complex triggers a canonical T cell signaling cascade. This leads to the rapid phosphorylation of key downstream signaling proteins, including ZAP70, LAT, and PI3K.[2] This initial signal propagates through two major pathways:

-

Phospholipase C (PLCγ2) Pathway: Activation of PLCγ2 leads to increased intracellular calcium flux and the activation of protein kinase C (PKC).[2][17] This culminates in the activation of critical transcription factors such as NF-κB and AP-1.[2]

-

MAPK Pathway: The TCR engagement also triggers the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation and activation of ERK1/2 and p38.[2][17]

The convergence of these pathways leads to profound transcriptional changes within the Vγ9Vδ2 T cell, driving its activation, proliferation, and acquisition of effector functions.

Effector Functions of BrHPP-Activated Vγ9Vδ2 T Cells

The activation of Vγ9Vδ2 T cells by BrHPP results in a potent, multi-faceted anti-tumor response.

-

Cytokine Production: Activated cells rapidly produce high levels of pro-inflammatory Th1-type cytokines, primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][18] These cytokines can directly inhibit tumor growth and modulate the activity of other immune cells.[3]

-

Cytotoxicity: Vγ9Vδ2 T cells exhibit potent, direct cytotoxicity against a wide range of tumor cells.[19] This killing mechanism is TCR-dependent and is mediated by the release of cytotoxic granules containing perforin (B1180081) and granzymes.[18] Upregulation of the degranulation marker CD107a is a hallmark of this activity.[8][9]

-

Proliferation: BrHPP, particularly in combination with low doses of interleukin-2 (B1167480) (IL-2), induces robust expansion of the Vγ9Vδ2 T cell population.[3][19] This amplification is crucial for mounting a sustained immune response.

-

Antigen Presentation: Activated Vγ9Vδ2 T cells can upregulate MHC class I and II and co-stimulatory molecules (e.g., CD86), enabling them to function as antigen-presenting cells (APCs).[18][20] They can process and present tumor antigens to conventional αβ T cells, thereby bridging the innate and adaptive immune responses.[18][21]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to BrHPP and Vγ9Vδ2 T cell activation reported in the literature.

| Parameter | Value / Range | Context | Reference(s) |

| BrHPP Bioactivity | Nanomolar concentrations | Effective concentration for specific stimulation of Vγ9Vδ2 T cells. | [3][4] |

| In Vitro Stimulation Dose | 3 µM | Concentration of BrHPP used for ex vivo expansion of Vγ9Vδ2 T cells from PBMCs. | [16] |

| Vγ9Vδ2 T Cell Expansion | >50-fold | Expansion from baseline after 21 days of in vitro culture with BrHPP and IL-2. | [19] |

| Purity of Expanded Cells | >80-95% | Percentage of Vγ9Vδ2 T cells in culture after 14-21 days of expansion. | [16][19] |

| Clinical Dose (Phase I) | 200 to 1,800 mg/m² | Dose range for intravenous infusion of BrHPP (IPH1101) in patients with solid tumors. | [22] |

Key Experimental Protocols

Protocol: Ex Vivo Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the generation of a large population of effector Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or patient peripheral blood using Ficoll-Paque density gradient centrifugation.[16]

-

Cell Culture Initiation: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% Fetal Calf Serum, antibiotics, and L-glutamine.

-

Stimulation: Add BrHPP to a final concentration of 1-3 µM and recombinant human IL-2 (rhIL-2) at 100-300 IU/mL.[16][19]

-

Incubation and Maintenance: Culture the cells at 37°C in a 5% CO₂ incubator for 14-21 days. Replenish the medium with fresh IL-2 every 2-3 days.

-

Purity Assessment: After the culture period, assess the purity of the Vγ9Vδ2 T cell population (>95% is often achieved) by flow cytometry using an anti-TCRVγ9Vδ2 monoclonal antibody.[16]

Protocol: Vγ9Vδ2 T Cell Activation Assay using PAg-Loaded Target Cells

This protocol assesses the effector function of expanded Vγ9Vδ2 T cells in response to target cells sensitized with BrHPP.

-

Target Cell Preparation: Culture a suitable target cell line (e.g., K562, Daudi, or tumor cell lines like A549) to a sufficient density.[8][9][23]

-

Antigen Loading: Incubate the target cells with a titrating concentration of BrHPP (or another PAg like zoledronate) for 4-24 hours.[8][9]

-

Washing: Thoroughly wash the target cells at least twice with fresh medium to remove any unbound, extracellular BrHPP. This step is critical to prevent direct stimulation of the T cells, ensuring the response is target-cell dependent.[23]

-

Co-culture: Co-culture the expanded effector Vγ9Vδ2 T cells with the PAg-loaded target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1).

-

Functional Readout:

-

Cytokine Secretion: After 18-24 hours, collect the culture supernatant and quantify IFN-γ and TNF-α levels using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]

-

Degranulation (Cytotoxicity): During the co-culture (typically 4-6 hours), include a fluorochrome-conjugated anti-CD107a antibody in the medium. After incubation, stain cells for surface markers and analyze CD107a expression on the Vγ9Vδ2 T cells via flow cytometry.[8][9]

-

Activation Markers: Analyze the expression of activation markers such as CD69 on Vγ9Vδ2 T cells by flow cytometry.[8]

-

References

- 1. Cytokine-mediated activation of human ex vivo-expanded Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing the the mechanism of Vγ9Vδ2 T cell activation by phosphoantigens glue butyrophilin 3A1 and 2A1----ä¸æµ·å æºï¼è±æçï¼ [e-ssrf.sari.ac.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. RhoB Mediates Phosphoantigen Recognition by Vγ9Vδ2 T Cell Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Dual Face of Vγ9Vδ2-T Cells in Tumor Immunology: Anti- versus Pro-Tumoral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bromohydrin Pyrophosphate (BrHPP) in γδ T Cell Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic phosphoantigen, Bromohydrin Pyrophosphate (BrHPP), and its pivotal role in the activation and therapeutic application of Vγ9Vδ2 T cells. This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction to BrHPP and γδ T Cells

γδ T cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][2] Unlike αβ T cells, which recognize peptide antigens presented by major histocompatibility complex (MHC) molecules, the predominant subset of human peripheral blood γδ T cells, the Vγ9Vδ2 T cells, recognize small, non-peptidic phosphoantigens.[3][4][5][6] These phosphoantigens are intermediates of the isoprenoid biosynthesis pathway, which is often upregulated in tumor cells and infected cells.[2][4]

This compound (BrHPP), also known as IPH1101 or Phosphostim®, is a synthetic phosphoantigen designed to potently and selectively activate this Vγ9Vδ2 T cell subset.[3][4] Its activity at nanomolar concentrations is comparable to that of natural phosphoantigens, and it is more potent than aminobisphosphonates like pamidronate.[3] This potent activation makes BrHPP a compelling agent for γδ T cell-based cancer immunotherapy.[3][4][7]

Mechanism of Action: BrHPP-Mediated Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the presence of antigen-presenting cells (APCs) and involves the butyrophilin family of molecules.

Key steps include:

-

Uptake and Presentation: Exogenous BrHPP is taken up by cells, though the precise mechanism of cellular entry is not fully elucidated.[8]

-

Binding to BTN3A1: Inside the cell, BrHPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a member of the immunoglobulin superfamily.[9][10][11][12] This binding event is crucial for T cell activation.

-

Conformational Change and TCR Recognition: The interaction between BrHPP and the intracellular domain of BTN3A1 induces a conformational change in the extracellular domain of the BTN3A1 molecule.[9][10][11] This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[9][10]

-

Co-stimulation and Proliferation: For robust expansion and proliferation of the activated Vγ9Vδ2 T cells, the presence of Interleukin-2 (IL-2) is essential.[3][4]

This TCR-dependent activation triggers a downstream signaling cascade, leading to cytokine production, proliferation, and potent cytotoxic activity against tumor cells.[3][4][13]

Signaling Pathway

The recognition of the BrHPP-BTN3A1 complex by the Vγ9Vδ2 TCR initiates a signaling cascade similar to that of conventional T cell activation. Key signaling molecules involved include ZAP70, PLCγ2, Akt, NF-κB p65, Erk, and p38 MAPK.

BrHPP-induced signaling cascade in Vγ9Vδ2 T cells.

Quantitative Data from Clinical Trials

A phase I clinical trial of BrHPP (IPH1101) in combination with low-dose IL-2 was conducted in patients with solid tumors. The study aimed to determine the maximum-tolerated dose (MTD) and safety profile.[3]

| Parameter | Value | Reference |

| Drug | BrHPP (IPH1101) in combination with low-dose IL-2 | [3] |

| Patient Population | 28 patients with solid tumors | [3] |

| Dose Escalation | 200 to 1,800 mg/m² | [3] |

| Administration | 1-hour intravenous infusion of BrHPP | [3][14] |

| IL-2 Co-administration | 1 MIU/m² daily from day 1 to day 7, subcutaneously | [3][14] |

| γδ T Cell Expansion | 5 to 50-fold expansion rate with IL-2 co-administration | [15] |

| Maximum Tolerated Dose | Not explicitly stated, but dose-limiting toxicities at 1,800 mg/m² | [3] |

| Dose-Limiting Toxicity | Grade 3 fever and Grade 3 hypotension at 1,800 mg/m² | [3][14] |

Experimental Protocols

In Vivo Activation and Expansion of Vγ9Vδ2 T Cells

This protocol is based on the methodology used in the Phase I clinical trial of BrHPP.[3][14]

-

Patient Selection: Patients with advanced solid tumors, adequate organ function, and a WHO performance status of 0-1 are eligible.

-

Initial Cycle (BrHPP alone):

-

Administer a single, one-hour intravenous infusion of BrHPP at the designated dose.

-

-

Subsequent Cycles (BrHPP with IL-2):

-

On day 1 of each subsequent 3-week cycle, administer a one-hour intravenous infusion of BrHPP.

-

Concurrently, administer low-dose subcutaneous IL-2 (1 MIU/m² per day) from day 1 to day 7 of the cycle.

-

-

Monitoring:

-

Monitor patients for adverse events, particularly cytokine release syndrome (fever, chills, hypotension).

-

Collect peripheral blood samples to quantify the expansion of Vγ9Vδ2 T cells by flow cytometry.

-

Ex Vivo Expansion of Vγ9Vδ2 T Cells

This protocol is a generalized method for the in vitro expansion of Vγ9Vδ2 T cells for research or adoptive cell therapy applications.

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.

-

-

Cell Culture:

-

Culture the PBMCs in complete RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, streptomycin, and sodium pyruvate.

-

-

Stimulation:

-

Add BrHPP to the culture medium at a concentration of 3 µM.

-

Add recombinant human IL-2 (rhIL-2) to the culture medium at a concentration of 300 IU/ml.

-

-

Incubation:

-

Incubate the cells for 14 days at 37°C in a 5% CO₂ humidified incubator.

-

-

Purity Assessment:

-

After the culture period, assess the purity of the Vγ9Vδ2 T cell population using flow cytometry with an anti-TCRVγ9Vδ2 monoclonal antibody. A purity of >95% is typically achieved.

-

Workflow for the ex vivo expansion of Vγ9Vδ2 T cells.

Therapeutic Implications and Future Directions

The ability of BrHPP to potently and selectively expand Vγ9Vδ2 T cells has significant implications for cancer immunotherapy.[3][4] These expanded cells exhibit direct cytotoxicity against a broad range of tumor types.[3][13] Furthermore, BrHPP can enhance antibody-dependent cell-mediated cytotoxicity (ADCC) induced by therapeutic antibodies, suggesting a synergistic potential in combination therapies.[16]

Future research and clinical development will likely focus on:

-

Optimizing dosing and scheduling of BrHPP in combination with IL-2 and other immunomodulatory agents.

-

Exploring the efficacy of BrHPP in a wider range of solid and hematological malignancies.

-

Developing next-generation phosphoantigens with improved potency and safety profiles.

-

Investigating the role of BrHPP in combination with checkpoint inhibitors and other targeted therapies.

References

- 1. Gamma Delta T-Cell Based Cancer Immunotherapy: Past-Present-Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human γδT-cell subsets and their involvement in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]

- 5. A close look at current γδ T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting gamma delta T cells for cancer immunotherapy: bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-tumor γδ T Cells in Human Cancer: Polarization, Mechanisms of Action, and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Butyrophilin 3A1 Plays an Essential Role in Prenyl Pyrophosphate Stimulation of Human Vγ2Vδ2 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I study of this compound (BrHPP, IPH 1101), a Vgamma9Vdelta2 T lymphocyte agonist in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. ashpublications.org [ashpublications.org]

Bromohydrin Pyrophosphate (BrHPP): A Synthetic Phosphoantigen for Potent Vγ9Vδ2 T Cell-Mediated Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bromohydrin pyrophosphate (BrHPP), a synthetic phosphoantigen with significant potential in immunotherapy. BrHPP is a potent activator of human Vγ9Vδ2 T cells, a subset of unconventional T lymphocytes that play a crucial role in immunosurveillance against tumors and infectious pathogens. This document details the mechanism of action of BrHPP, presents quantitative data on its biological activity, provides detailed experimental protocols for its use, and visualizes the key signaling pathways involved in Vγ9Vδ2 T cell activation. This guide is intended for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of γδ T cells.

Introduction

Vγ9Vδ2 T cells are a unique population of T lymphocytes that recognize small, non-peptidic phosphorylated molecules known as phosphoantigens.[1][2] These antigens are intermediates of the isoprenoid biosynthesis pathway and are often upregulated in tumor cells and cells infected with certain pathogens.[3] This recognition allows Vγ9Vδ2 T cells to act as a bridge between the innate and adaptive immune systems, mounting rapid and potent cytotoxic responses against malignant and infected cells.[4]

This compound (BrHPP) is a synthetic phosphoantigen designed to mimic these natural Vγ9Vδ2 T cell ligands.[1] Its stability, ease of synthesis in large quantities, and potent activity at nanomolar concentrations make it an attractive candidate for therapeutic development, particularly in the field of oncology.[1][5] BrHPP has been investigated in clinical trials and has demonstrated the ability to induce robust expansion and activation of Vγ9Vδ2 T cells in vivo.[3][5]

Mechanism of Action

The activation of Vγ9Vδ2 T cells by BrHPP is a multi-step process that is dependent on the butyrophilin 3A1 (BTN3A1) molecule, a member of the B7 superfamily of immune regulators.[6]

-

Intracellular Binding to BTN3A1: Unlike conventional peptide antigens that are presented on MHC molecules, BrHPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[7] This interaction is thought to induce a conformational change in the BTN3A1 protein.

-

Inside-Out Signaling: The binding of BrHPP to the intracellular domain of BTN3A1 transmits a signal to the extracellular domain of the protein. This "inside-out" signaling mechanism alters the conformation of the extracellular portion of BTN3A1, making it recognizable by the Vγ9Vδ2 T cell receptor (TCR).

-

Vγ9Vδ2 T Cell Receptor Engagement: The conformationally altered extracellular domain of BTN3A1 is then recognized by the Vγ9Vδ2 TCR on the surface of the γδ T cell.

-

T Cell Activation and Effector Function: This TCR engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, leading to its activation. Activated Vγ9Vδ2 T cells proliferate, produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and exert direct cytotoxic effects on the target cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[3][5]

Quantitative Data

The potency of BrHPP in activating Vγ9Vδ2 T cells has been demonstrated in numerous in vitro and in vivo studies. While direct comparative EC50 values for BrHPP are not always available in the literature, its activity is consistently reported to be in the nanomolar range, similar to natural phosphoantigens like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[5]

| Parameter | BrHPP | HMBPP | Isopentenyl Pyrophosphate (IPP) | Reference |

| Vγ9Vδ2 T Cell Activation | Nanomolar activity | ~1000-fold more potent than IPP | Micromolar activity | [5][8] |

| Binding Affinity (Kd) to BTN3A1 B30.2 Domain | Not explicitly reported | ~0.5 µM | ~0.5 mM | [9] |

Note: The binding affinity of BrHPP to the BTN3A1 B30.2 domain has not been definitively quantified in the reviewed literature, but its biological activity suggests a high-affinity interaction.

Experimental Protocols

Synthesis of this compound (BrHPP)

Stage 1: Bromohydrin Formation The general synthesis of bromohydrins can be achieved through the reaction of an alkene with a source of bromine in the presence of water. A common reagent for this transformation is N-bromosuccinimide (NBS).[6]

-

General Procedure:

-

Dissolve the starting alkene in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

-

Add N-bromosuccinimide (NBS) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with an aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Purify the resulting bromohydrin by column chromatography.

-

Stage 2: Pyrophosphorylation The specific conditions for the pyrophosphorylation of the bromohydrin intermediate to yield BrHPP are proprietary. This step would typically involve reacting the hydroxyl group of the bromohydrin with a pyrophosphate donor under anhydrous conditions.

In Vitro Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol is based on the "BrHPP sensitivity test" used in clinical trials.[5]

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients.

-

RPMI-1640 medium supplemented with 2 mM L-glutamine, 1 mM sodium pyruvate, and 10% heat-inactivated fetal bovine serum (FBS).

-

This compound (BrHPP).

-

Recombinant human Interleukin-2 (IL-2).

-

Ficoll-Paque PLUS.

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Wash the isolated PBMCs with RPMI-1640 medium.

-

Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add BrHPP to a final concentration of 3 µM.[5]

-

Add recombinant human IL-2 to a final concentration of 300 IU/mL.[5]

-

Culture the cells in a humidified incubator at 37°C and 5% CO2.

-

On day 5 of the culture, replenish the IL-2 by adding another 300 IU/mL.[5]

-

Continue the culture for a total of 8-14 days, monitoring the expansion of Vγ9Vδ2 T cells by flow cytometry using antibodies against CD3 and Vδ2 TCR.

-

Vγ9Vδ2 T Cell Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic potential of BrHPP-expanded Vγ9Vδ2 T cells against tumor target cells.

-

Materials:

-

Expanded Vγ9Vδ2 T cells (effector cells).

-

Tumor cell line (target cells).

-

Complete RPMI-1640 medium.

-

A method for quantifying cell lysis (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based assays).

-

-

Procedure:

-

Harvest the expanded Vγ9Vδ2 T cells and resuspend them in complete RPMI-1640 medium.

-

Prepare the target tumor cells. If using an adherent cell line, detach the cells using trypsin-EDTA and wash them.

-

Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.

-

Plate the target cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).

-

Add the effector Vγ9Vδ2 T cells to the wells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).

-

Incubate the plate for 4-6 hours at 37°C and 5% CO2.

-

Quantify cell lysis according to the chosen method. For a Calcein-AM release assay, measure the fluorescence of the supernatant.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Visualizations

The engagement of the Vγ9Vδ2 TCR by the BrHPP-BTN3A1 complex initiates a downstream signaling cascade that shares similarities with conventional αβ T cell activation. Key signaling molecules involved include ZAP70, PLCγ1, and the activation of the MAPK and NF-κB pathways.

Caption: Vγ9Vδ2 T cell activation by BrHPP.

Caption: In vitro expansion of Vγ9Vδ2 T cells.

Caption: Vγ9Vδ2 T cell cytotoxicity assay workflow.

Conclusion

This compound is a potent and specific synthetic activator of Vγ9Vδ2 T cells, holding significant promise for the development of novel immunotherapies. Its ability to be produced in large quantities and its activity at nanomolar concentrations make it a valuable tool for both basic research and clinical applications. This technical guide provides a foundational understanding of BrHPP's mechanism of action, biological activity, and practical application in experimental settings. Further research into the precise binding kinetics of BrHPP and the optimization of its delivery and combination with other therapeutic agents will be crucial for realizing its full therapeutic potential in the fight against cancer and infectious diseases.

References

- 1. Chemical synthesis and biological activity of this compound, a potent stimulator of human gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current Advances in γδ T Cell-Based Tumor Immunotherapy [frontiersin.org]

- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 5. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-stimulated Vgamma9delta2 T cells expanded ex vivo from patients with poor-prognosis neuroblastoma lyse autologous primary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of BrHPP and Butyrophilin 3A1 (BTN3A1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of human Vγ9Vδ2 T cells by phosphoantigens (pAgs) represents a potent, MHC-independent pathway for tumor cell recognition and elimination. This process is critically dependent on the cell surface glycoprotein (B1211001) Butyrophilin 3A1 (BTN3A1). Synthetic phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), have been developed to harness this pathway for cancer immunotherapy due to their increased stability and high potency.[1][2] This document provides a comprehensive technical overview of the molecular interaction between BrHPP and BTN3A1, the subsequent signaling cascade leading to T cell activation, quantitative binding data of related phosphoantigens, and detailed experimental protocols for studying this interaction.

The Molecular Interaction: An "Inside-Out" Signaling Model

The prevailing model for pAg-mediated Vγ9Vδ2 T cell activation is an "inside-out" signaling mechanism, where the initial ligand-receptor interaction occurs within the pAg-presenting cell.[3][4] Unlike conventional antigen presentation, the process is not initiated by the extracellular domain of BTN3A1 but rather by its intracellular B30.2 domain.

-

Intracellular Binding: BrHPP, like other phosphoantigens, enters the target cell. Inside the cell, it directly binds to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[5][6][7] This pocket creates a favorable electrostatic environment for the negatively charged pyrophosphate moiety of the ligand.[1][8]

-

Conformational Change: The binding of the phosphoantigen to the B30.2 domain induces a significant conformational change in the BTN3A1 protein.[3][7][9] This change is not restricted to the binding site but propagates through the juxtamembrane region and transmembrane domain to the extracellular Ig-like domains.[3][10]

-

Extracellular Recognition: The intracellularly-triggered conformational shift alters the presentation of the BTN3A1 extracellular domains. This altered conformation, potentially involving changes in BTN3A1 dimerization or clustering, is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[3][4][11]

-

Role of BTN2A1: Recent evidence has established that BTN2A1 is also essential for this process. Phosphoantigens act as "molecular glues," promoting the formation of a heterodimeric complex between the intracellular domains of BTN3A1 and BTN2A1.[12] This intracellular association is a critical step that drives the extracellular conformational changes required for TCR recognition.[8]

Quantitative Data: Phosphoantigen Binding Affinities

Direct, high-affinity binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1 has been quantified using various biophysical techniques. While BrHPP is a known potent activator, detailed thermodynamic data in the literature primarily focuses on the natural phosphoantigens HMBPP and IPP. This data provides a crucial benchmark for understanding the interaction.

| Ligand | Technique | Protein Construct | K_d (μM) | IC_50 (μM) | Reference |

| HMBPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 1.1 | - | [13] |

| HMBPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 BFI | 2.36 | - | [10] |

| HMBPP | Fluorescence Polarization (FP) | BTN3A1 BFI | - | 19.9 | [10] |

| IPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 672 | - | [13] |

| IPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | Undetectable | - | [7] |

| cHDMAPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | - | - | [7] |

| DMAPP | Isothermal Titration Calorimetry (ITC) | BTN3A1 B30.2 | 120 | - | [8] |

*BFI: BTN3A1 full-length intracellular domain.

Signaling and Experimental Visualizations

BrHPP-BTN3A1 Signaling Pathway

The binding of BrHPP initiates a cascade that culminates in T cell-mediated cytotoxicity.

Caption: Inside-out signaling pathway of BrHPP-mediated BTN3A1 activation.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Caption: Workflow for determining binding thermodynamics using ITC.

Experimental Workflow: Vγ9Vδ2 T Cell Activation Assay

This cellular assay measures the functional consequence of the BrHPP-BTN3A1 interaction by quantifying T cell activation.

Caption: Workflow for a cell-based Vγ9Vδ2 T cell activation assay.

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of BrHPP binding to the BTN3A1 B30.2 domain.

Methodology:

-

Protein Preparation: Express and purify the recombinant intracellular B30.2 domain of human BTN3A1. Perform dialysis or buffer exchange into the desired ITC buffer (e.g., PBS or HEPES, pH 7.4).

-

Ligand Preparation: Dissolve BrHPP in the identical, degassed ITC buffer used for the protein.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 50-100 µM) into the sample cell and the ligand solution (e.g., 1-2 mM) into the injection syringe.[7]

-

Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the BrHPP solution into the protein-containing cell while stirring.

-

Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat change for each injection.

-

Data Analysis: Integrate the raw heat-per-injection data to generate a binding isotherm. Fit this curve using an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Vγ9Vδ2 T Cell Activation Co-culture Assay

Objective: To measure the ability of BrHPP-treated target cells to activate Vγ9Vδ2 T cells.

Methodology:

-

Cell Culture: Culture a BTN3A1-expressing target cell line (e.g., A549 lung carcinoma or other tumor cell lines) and a Vγ9Vδ2 T cell population (either a cell line like GUI or primary cells isolated from PBMCs).[14][15]

-

Target Cell Preparation: Seed the target cells into a 96-well plate and allow them to adhere.

-

Stimulation: Treat the target cells with a titration of BrHPP (e.g., from picomolar to micromolar concentrations) for a specified period (e.g., 4 hours) to allow for uptake and BTN3A1 engagement.[14][16]

-

Co-culture: Add the Vγ9Vδ2 T cells to the wells containing the BrHPP-treated target cells at a specific effector-to-target (E:T) ratio.

-

Incubation: Incubate the co-culture for a period suitable for the desired readout (e.g., 4-6 hours for degranulation marker CD107a, or 18-24 hours for cytokine production).

-

Readout - Flow Cytometry: To measure degranulation, add a fluorescently-labeled anti-CD107a antibody at the start of the co-culture. After incubation, stain cells for other surface markers (e.g., TCRγδ) and analyze by flow cytometry to determine the percentage of CD107a+ T cells.[15]

-

Readout - ELISA: To measure cytokine production, collect the culture supernatant after incubation. Use a standard ELISA kit to quantify the concentration of secreted IFN-γ.[15]

-

Controls: Include untreated target cells (negative control) and target cells treated with a known potent activator like HMBPP (positive control). To confirm the role of BTN3A1, a blocking antibody can be added to the co-culture.[14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the BrHPP binding site on the BTN3A1 B30.2 domain and characterize conformational changes.

Methodology:

-

Protein Labeling: Prepare a uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) sample of the recombinant BTN3A1 B30.2 domain by expression in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

-

HSQC Spectra Acquisition: Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein backbone.

-

Ligand Titration: Add increasing amounts of unlabeled BrHPP to the protein sample and acquire an HSQC spectrum at each concentration point.[4][9]

-

Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra. Binding of BrHPP to the protein will cause changes in the local chemical environment for nearby amino acid residues, resulting in a shift of their corresponding peaks in the HSQC spectrum. These changes are known as Chemical Shift Perturbations (CSPs).[1]

-

Binding Site Mapping: Calculate the weighted average CSP for each residue. By mapping the residues with the most significant CSPs onto the 3D structure of the B30.2 domain, the ligand binding site can be identified.[4][9] Residues experiencing significant shifts that are distant from the binding pocket can indicate allosteric conformational changes.[9]

Conclusion

The interaction between the synthetic phosphoantigen BrHPP and the immune receptor BTN3A1 is a cornerstone of Vγ9Vδ2 T cell-mediated cancer immunotherapy. The mechanism is a sophisticated "inside-out" signaling process, initiated by the binding of BrHPP to the intracellular B30.2 domain of BTN3A1, a process critically dependent on the co-receptor BTN2A1. This binding event triggers a conformational cascade, altering the extracellular face of the target cell and marking it for recognition and destruction by Vγ9Vδ2 T cells. A thorough understanding of the biophysical and cellular dynamics of this interaction, guided by the quantitative methods and protocols outlined in this guide, is essential for the rational design and optimization of next-generation immunotherapies that leverage this powerful anti-tumor pathway.

References

- 1. Prognostic and Therapeutic Significance of BTN3A Proteins in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound (BrHPP, IPH 1101), a Vγ9Vδ2 T lymphocyte agonist in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrophilin3A proteins and Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intracellular B30.2 domain of Butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intracellular B30.2 domain of butyrophilin 3A1 binds phosphoantigens to mediate activation of human Vγ9Vδ2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Phosphoantigens glue butyrophilin 3A1 and 2A1 to activate Vγ9Vδ2 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BTN3A1 discriminates γδ T cell phosphoantigens from non-antigenic small molecules via a conformational sensor in its B30.2 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the ligand binding pocket of BTN3A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Human γδ T Cells by Cytosolic Interactions of BTN3A1 with Soluble Phosphoantigens and the Cytoskeletal Adaptor Periplakin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Vγ9Vδ2 T Cells Activation Through Phosphoantigens Can Be Impaired by a RHOB Rerouting in Lung Cancer [frontiersin.org]

The Cellular Gauntlet: A Technical Guide to the Uptake and Metabolism of Bromohydrin Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular journey of Bromohydrin pyrophosphate (BrHPP), a potent synthetic phosphoantigen that has garnered significant interest for its ability to activate Vγ9Vδ2 T cells, a key component of the innate immune system, for cancer immunotherapy. While much of the existing research focuses on the downstream immunological effects of BrHPP, this document consolidates the available information and provides a theoretical framework and practical guidance for investigating its cellular uptake and metabolism—critical aspects for optimizing its therapeutic potential.

Cellular Uptake of this compound: An Uncharted Territory

Direct quantitative data on the cellular uptake of BrHPP, including uptake rates, intracellular concentrations, and kinetic parameters, is not extensively documented in publicly available literature. BrHPP is a small, hydrophilic molecule containing a pyrophosphate group, suggesting that its entry into cells is likely a regulated process rather than simple diffusion across the lipid bilayer.

Proposed Mechanisms of Cellular Uptake

Based on the physicochemical properties of BrHPP and the known transport mechanisms for similar molecules, several putative uptake pathways can be considered:

-

Phosphate (B84403) Transporters: Solute carrier (SLC) families of phosphate transporters, such as PiT-1 (SLC20A1) and PiT-2 (SLC20A2), are responsible for the cellular uptake of inorganic phosphate. Given the pyrophosphate moiety of BrHPP, these transporters are plausible candidates for its cellular entry.

-

Organic Anion Transporters (OATs): OATs are a family of transporters that mediate the uptake of a wide range of endogenous and exogenous organic anions. The negatively charged nature of BrHPP at physiological pH makes OATs a potential route of entry.

-

Endocytosis: For larger aggregates or in specific cell types, endocytic pathways such as macropinocytosis cannot be entirely ruled out, although this is less likely to be the primary mechanism for a small molecule like BrHPP.

Further research is required to elucidate the specific transporters involved in BrHPP uptake, which could have significant implications for its targeted delivery and efficacy.

The Metabolic Fate of this compound

The intracellular metabolism of BrHPP is another area that remains to be fully characterized. The stability of BrHPP in aqueous solutions has been noted, but its fate within the complex enzymatic environment of the cell is unknown.[1]

Hypothesized Metabolic Pathways

The most probable metabolic transformation of BrHPP is the hydrolysis of its pyrophosphate bond by intracellular phosphatases. This would result in the formation of bromohydrin monophosphate and inorganic phosphate. The enzymes responsible for this could include various pyrophosphatases that are ubiquitous in the cytoplasm.

Understanding the metabolism of BrHPP is crucial for several reasons:

-

Activity of Metabolites: It is important to determine whether BrHPP itself or one of its metabolites is the primary active molecule that stimulates the Vγ9Vδ2 T cell receptor.

-